molecular formula C6H3ClF3N B1661970 2-Chloro-5-(trifluoromethyl)pyridine CAS No. 52334-81-3

2-Chloro-5-(trifluoromethyl)pyridine

Cat. No. B1661970
CAS RN: 52334-81-3
M. Wt: 181.54 g/mol
InChI Key: JFZJMSDDOOAOIV-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)pyridine is a white to yellowish crystalline low melting solid . It is a chloro (trifluoromethyl) pyridine .


Synthesis Analysis

2-Chloro-5-(trifluoromethyl)pyridine can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine . There are also other methods of synthesis mentioned in the literature .


Molecular Structure Analysis

The molecular formula of 2-Chloro-5-(trifluoromethyl)pyridine is C6H3ClF3N . The molecular weight is 181.54 .


Chemical Reactions Analysis

2-Chloro-5-(trifluoromethyl)pyridine can be used as a model substrate to investigate regioexhaustive functionalization . It is also reported as an intermediate of herbicide .


Physical And Chemical Properties Analysis

2-Chloro-5-(trifluoromethyl)pyridine is a solid at 20 degrees Celsius . It has a density of 1.417 g/mL at 25 degrees Celsius .

Safety And Hazards

2-Chloro-5-(trifluoromethyl)pyridine is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

2-Chloro-5-(trifluoromethyl)pyridine and its derivatives have been used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of 2-Chloro-5-(trifluoromethyl)pyridine will be discovered in the future .

For more detailed information, you may want to refer to the relevant papers .

properties

IUPAC Name

2-chloro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZJMSDDOOAOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075251
Record name Pyridine, 2-chloro-5-(trifluoromethyl)-
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Molecular Weight

181.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(trifluoromethyl)pyridine

CAS RN

52334-81-3
Record name 2-Chloro-5-(trifluoromethyl)pyridine
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Record name 2-Chloro-5-(trifluoromethyl)pyridine
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Record name Pyridine, 2-chloro-5-(trifluoromethyl)-
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Record name 2-chloro-5-(trifluoromethyl)pyridine
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Record name 2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE
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Synthesis routes and methods I

Procedure details

25 g of this 5-trifluoromethyl-2-pyridone was then added to 100 cc of phosphorous oxychloride and 40 g of phosphorous pentachloride and heated to 100° C. to 8 hours, the excess phosphorous oxychloride removed by distillation at reduced pressure and the residue remaining taken up in 200 cc of water. The pH was adjusted to 7 with sodium hydroxide. Extraction of the solution three times with 100 cc of with chloroform gave 2-chloro-5-trifluoromethylpyridine on removal of the solvent.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

30 g of thionyl chloride was added to 12 g of 2-hydroxy-5-trifluoromethylpyridine dissolved in 20 g of dimethylformamide. The 2-hydroxy-5-trifluoromethylpyridine was prepared as disclosed in Examples 4 and 5 of applicant's copending application earlier referred to and incorporated herein by reference. The solution was then heated to 60° C. for 24 hours, cooled to 20° C. and diluted with 200 cc of water and the pH adjusted to 5.5 with sodium carbonate. The acid solution was extracted three times with 100 cc of chloroform each time and the extracts washed three times with 20 cc of water each time. The chloroform solution was evaporated at reduced pressure to give 2-chloro-5-trifluoromethylpyridine.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

In an autoclave were placed 2.9 g of 2-chloro-5-iodopyridine, 2.5 g of trifluoromethyl bromide dissolved in 100 ml of pyridine and 1.6 g of copper dust, and the mixture was reacted at 170° C. for 18 hours. After cooling the system, the reaction mixture was added to a suitable amount of water and extracted with methylene chloride. The extract was washed successively with water, 10% dilute hydrochloric acid, and water. After drying over anhydrous sodium sulfate, the extract was distilled to remove the methylene chloride and obtain 300 mg of 2-chloro-5-trifluoromethylpyridine.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
1.6 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-5-(trifluoromethyl)pyridine
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2-Chloro-5-(trifluoromethyl)pyridine
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Reactant of Route 5
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Reactant of Route 6
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2-Chloro-5-(trifluoromethyl)pyridine

Citations

For This Compound
169
Citations
F Cottet, M Schlosser - European Journal of Organic Chemistry, 2004 - Wiley Online Library
As a further test of the concept of regioexhaustive functionalization, 2‐chloro‐6‐(trifluoromethyl)pyridine, 2‐chloro‐5‐(trifluoromethyl)pyridine and 3‐chloro‐4‐(trifluoromethyl)pyridine …
LIU Guoquan, W Shanshan, L Jiudi… - Journal of Hebei …, 2014 - search.ebscohost.com
2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid was prepared with 2-chloro-4-iodo-5-trifluoromethyl pyridine as the raw material through reaction with n-butyl lithium reagent. …
Number of citations: 2 search.ebscohost.com
C Xing, L Wang, L Xu, G Liu - Russian Journal of Physical Chemistry A, 2018 - Springer
The solubility of 2-chloro-3-(trifluoromethyl)pyridine (CTP) in (DMF + tetrahydrofuran) and (DMF + isopropanol) solvent mixtures were determined by isothermal static method within the …
Number of citations: 2 link.springer.com
S Munavalli, DI Rossman, LL Szafraniec… - Journal of fluorine …, 1995 - Elsevier
The application of the modified Ullmann reaction to 2-chloro-3-trifluoromethylpyridine furnishes 5,5′-bis(trifluoromethyl)-2,2′-bipyridine as the primary product, accompanied by small …
Number of citations: 13 www.sciencedirect.com
F Cottet, M Marull, F Mongin, D Espinosa… - Synthesis, 2004 - thieme-connect.com
In accordance with the concept of regioexhaustive functionalization, both 3-chloro-2-(trifluoromethyl) pyridine and 2-bromo-6-(trifluoromethyl) pyridine were converted each time into the …
Number of citations: 19 www.thieme-connect.com
TP Vasilyeva, DV Vorobyova - Online journal “Fluorine notes” ISSN - notes.fluorine1.ru
New 4-((3, 5-dichloropyridin-4-yl) oxy) benzonitrile 2 was obtained by a model reaction of trichloropyridine 1 with 4-cyanophenol in the presence of K2CO3 in DMF. Under similar …
Number of citations: 0 notes.fluorine1.ru
KL Dearfield, K Harrington-Brock, CL Doerr… - Mutation Research …, 1993 - Elsevier
The L5178Y mouse lymphoma assay was used to examine the potential mutagenicity of three halogenated pyridine compounds. Position effects of the halogen moiety and the role of …
Number of citations: 12 www.sciencedirect.com
MO Ivanytsya, SV Kolotilov… - Хімічні проблеми …, 2022 - jhps.donnu.edu.ua
Arylnickel phosphine complexes have been studied for more than a decade as a substitute for palladium catalysts for cross-coupling reactions because of the considerable cost of …
Number of citations: 2 jhps.donnu.edu.ua
R Crettaz, J Waser, Y Bessard - Organic process research & …, 2001 - ACS Publications
2,3-Dichloropyridines undergo a mono- or a dicarbonylation in the presence of carbon monoxide, an alcohol, and a palladium catalyst, affording selectively either alkyl 3-chloropyridine-…
Number of citations: 19 pubs.acs.org
F Cottet, M Marull, O Lefebvre… - European Journal of …, 2003 - Wiley Online Library
As part of a case study, rational strategies for the preparation of all ten 2‐, 3‐, or 4‐pyridinecarboxylic acids and all nine 2‐, 3‐, 4‐, or 8‐quinolinecarboxylic acids bearing trifluoromethyl …

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